Methanone, (2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl-
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Overview
Description
Methanone, (2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl-, also known as 2’-Hydroxy-5’-methoxyacetophenone, is an organic compound with the molecular formula C9H10O3. It is a derivative of acetophenone and features a hydroxy group and a methoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl- typically involves the reaction of 2-hydroxy-5-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrazole derivative .
Industrial Production Methods
the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of suitable solvents, catalysts, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
Methanone, (2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanone, (2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxyacetophenone: Shares a similar structure but lacks the pyrazole ring.
5-Methoxy-2-hydroxybenzaldehyde: Contains the same functional groups but differs in the position of the aldehyde group.
2-Hydroxy-5-methoxybenzophenone: Features a benzophenone core instead of the pyrazole ring.
Uniqueness
Methanone, (2-hydroxy-5-methoxyphenyl)-1H-pyrazol-4-yl- is unique due to the presence of both the hydroxy and methoxy groups on the benzene ring, as well as the pyrazole ring.
Properties
CAS No. |
61466-43-1 |
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Molecular Formula |
C11H10N2O3 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
(2-hydroxy-5-methoxyphenyl)-(1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-2-3-10(14)9(4-8)11(15)7-5-12-13-6-7/h2-6,14H,1H3,(H,12,13) |
InChI Key |
KRVSMLKSHZPJBG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)C2=CNN=C2 |
Origin of Product |
United States |
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